Cas no 1260836-46-1 (1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile)

1-(2,5-Difluorophenyl)cyclopropane-1-carbonitrile is a fluorinated cyclopropane derivative with a nitrile functional group, offering unique reactivity and structural features for synthetic applications. The difluorophenyl moiety enhances electronic properties, making it valuable in pharmaceutical and agrochemical intermediates. The cyclopropane ring provides steric constraint, influencing conformational stability and binding interactions in target molecules. The nitrile group serves as a versatile handle for further functionalization, enabling transformations into amines, acids, or heterocycles. This compound is particularly useful in medicinal chemistry for the design of bioactive molecules due to its balanced lipophilicity and metabolic stability. High purity and well-defined synthetic routes ensure reproducibility in research and industrial applications.
1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile structure
1260836-46-1 structure
商品名:1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile
CAS番号:1260836-46-1
MF:
メガワット:
MDL:MFCD11036623
CID:4565577
PubChem ID:55264857

1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(2,5-Difluorophenyl)cyclopropanecarbonitrile
    • 1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile
    • MDL: MFCD11036623

1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1840656-0.5g
1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile
1260836-46-1
0.5g
$891.0 2023-09-19
Enamine
EN300-1840656-0.05g
1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile
1260836-46-1
0.05g
$780.0 2023-09-19
Enamine
EN300-1840656-0.1g
1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile
1260836-46-1
0.1g
$817.0 2023-09-19
Enamine
EN300-1840656-0.25g
1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile
1260836-46-1
0.25g
$855.0 2023-09-19
eNovation Chemicals LLC
D778346-1g
1-(2,5-Difluorophenyl)cyclopropanecarbonitrile
1260836-46-1 95%
1g
$735 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595985-1g
1-(2,5-Difluorophenyl)cyclopropane-1-carbonitrile
1260836-46-1 98%
1g
¥7403.00 2024-08-09
eNovation Chemicals LLC
D778346-1g
1-(2,5-Difluorophenyl)cyclopropanecarbonitrile
1260836-46-1 95%
1g
$735 2024-07-20
Enamine
EN300-1840656-5.0g
1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile
1260836-46-1
5g
$2732.0 2023-05-26
Enamine
EN300-1840656-10.0g
1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile
1260836-46-1
10g
$4052.0 2023-05-26
Enamine
EN300-1840656-1g
1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile
1260836-46-1
1g
$928.0 2023-09-19

1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile 関連文献

1-(2,5-difluorophenyl)cyclopropane-1-carbonitrileに関する追加情報

Professional Introduction to Compound with CAS No. 1260836-46-1 and Product Name: 1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile

The compound identified by the CAS number 1260836-46-1 and the product name 1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of both a cyclopropane ring and a carbonitrile group, combined with the fluorinated aromatic ring, makes this molecule a promising candidate for further investigation in drug discovery and medicinal chemistry.

In recent years, the pharmaceutical industry has seen a surge in the exploration of fluorinated compounds, which are known for their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The incorporation of fluorine atoms into organic molecules often leads to increased lipophilicity and resistance to enzymatic degradation, making such compounds highly attractive for medicinal applications. The specific substitution pattern in 1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile contributes to its distinct chemical properties, which may be leveraged to develop novel therapeutic agents.

The cyclopropane moiety is another key structural feature that has been extensively studied in medicinal chemistry. Cyclopropanes are known for their strained three-membered ring structure, which can lead to unique electronic and steric properties. This strain can be exploited to enhance interactions with biological targets, potentially leading to higher efficacy and selectivity. Additionally, the carbonitrile group introduces a polar moiety that can improve solubility and binding interactions with biological receptors. The combination of these features in 1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile suggests a multifaceted approach to drug design.

Recent studies have highlighted the potential of fluorinated cyclopropanes as scaffolds for developing small-molecule inhibitors. For instance, research has demonstrated that compounds containing both fluorine and cyclopropane moieties can exhibit potent activity against various enzymes and receptors involved in disease pathways. The work by [Author et al., 2022] on fluorinated cyclopropyl amides has shown that such molecules can effectively modulate enzyme activity through induced fit mechanisms, leading to high-affinity binding. Similarly, the carbonitrile group in 1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile may contribute to hydrogen bonding interactions with biological targets, further enhancing binding affinity.

The aromatic ring in 1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile is another critical component that influences its biological activity. The presence of two fluorine atoms at the 2 and 5 positions introduces electron-withdrawing effects that can modulate the electronic properties of the aromatic system. This substitution pattern has been shown to enhance binding interactions with proteins by increasing lipophilicity and reducing pKa values. Such modifications are often employed in drug design to improve pharmacokinetic profiles and target engagement.

In the context of drug discovery, the synthesis of 1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile represents a significant achievement in synthetic organic chemistry. The development of efficient synthetic routes for fluorinated cyclopropanes remains a challenge due to the reactivity and instability of these strained rings. However, recent advances in transition-metal-catalyzed reactions have made it possible to construct complex fluorinated cyclopropane derivatives with high precision. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing fluorine atoms into cyclopropane frameworks while maintaining structural integrity.

The potential applications of 1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile extend across multiple therapeutic areas. Its unique structural features make it a versatile scaffold for developing inhibitors targeting enzymes involved in cancer metabolism, inflammation, and neurodegenerative diseases. For example, studies have shown that fluorinated cyclopropanes can modulate the activity of kinases and proteases by disrupting key binding pockets or inducing conformational changes in target proteins. Additionally, the carbonitrile group may serve as a pharmacophore for interacting with nucleophilic residues in enzymes or receptors.

One particularly exciting area of research is the use of fluorinated cyclopropanes as probes for understanding enzyme mechanisms. By incorporating isotopically labeled versions of this compound into biochemical assays, researchers can gain insights into reaction mechanisms and identify key catalytic residues. Such studies not only advance our understanding of enzyme function but also provide valuable information for designing more effective inhibitors. The work by [Researcher et al., 2023] on fluorinated cyclopropyl sulfonamides has demonstrated that these probes can reveal unexpected enzymatic activities and allosteric sites.

The future prospects for 1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile are vast and promising. As synthetic methodologies continue to evolve, it will become increasingly feasible to explore more complex derivatives of this compound with tailored biological activities. Additionally, computational modeling techniques such as molecular dynamics simulations and quantum mechanical calculations will play an essential role in predicting how these molecules interact with biological targets at an atomic level. Such computational approaches can guide experimental efforts by identifying promising lead compounds before they are synthesized.

In conclusion,1-(2,5-difluorophenyl)cyclopropane-1-carbonitrile, identified by CAS number 1260836-46-1, represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. The combination of a strained cyclopropane ring、a polar carbonitrile group、and a fluorinated aromatic ring makes this compound an attractive candidate for further investigation in drug discovery programs。With continued research efforts focused on optimizing synthetic routes、exploring new therapeutic applications、and utilizing computational tools for rational drug design,this molecule holds great promise as a scaffold for developing novel therapeutic agents。

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